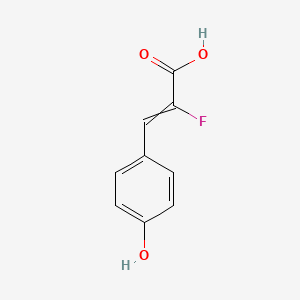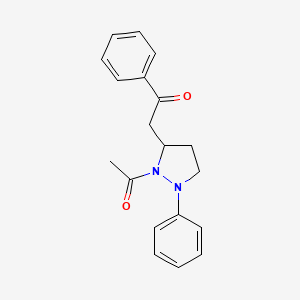
2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with acetyl and phenyl groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-phenyl-3-methyl-2-pyrazolin-5-one with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-1-phenylpyrazolidin-3-one
- 1-Phenyl-3-methyl-2-pyrazolin-5-one
- Benzaldehyde derivatives
Uniqueness
2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one is unique due to its specific combination of functional groups and the presence of the pyrazolidine ring. This structure imparts distinct reactivity and potential applications that may not be shared by similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
163394-89-6 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(2-acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C19H20N2O2/c1-15(22)21-18(14-19(23)16-8-4-2-5-9-16)12-13-20(21)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 |
Clave InChI |
YNNSZTAZOHLBBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CCN1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



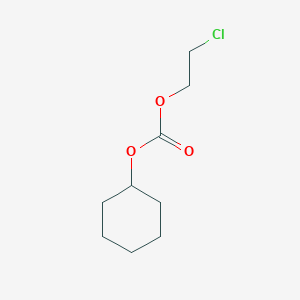
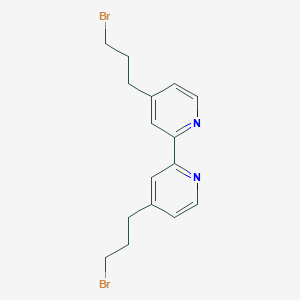
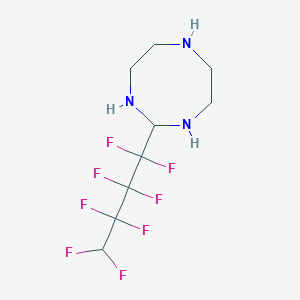


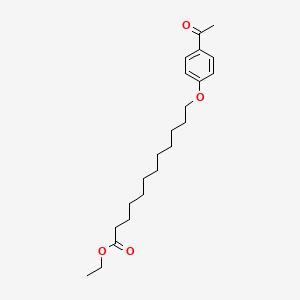
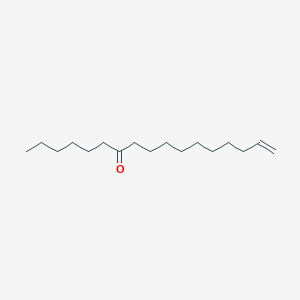
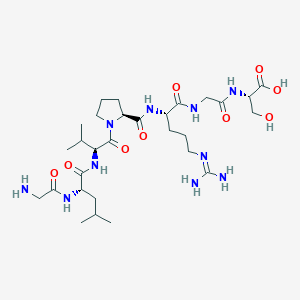
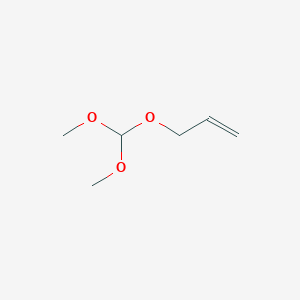
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
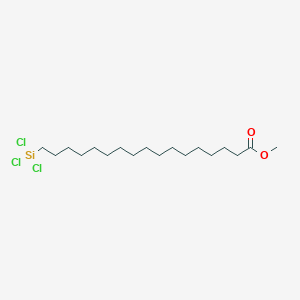
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
